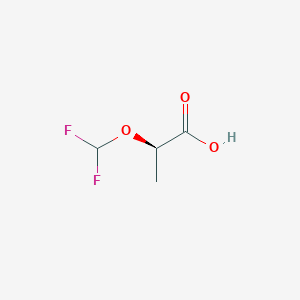

(2R)-2-(Difluoromethoxy)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6F2O3 |

|---|---|

Molecular Weight |

140.09 g/mol |

IUPAC Name |

(2R)-2-(difluoromethoxy)propanoic acid |

InChI |

InChI=1S/C4H6F2O3/c1-2(3(7)8)9-4(5)6/h2,4H,1H3,(H,7,8)/t2-/m1/s1 |

InChI Key |

BCEZHAQNRKKRFF-UWTATZPHSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)OC(F)F |

Canonical SMILES |

CC(C(=O)O)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2r 2 Difluoromethoxy Propanoic Acid

Strategies for Stereoselective Synthesis

Achieving the desired (R)-configuration at the C2 position of 2-(difluoromethoxy)propanoic acid is paramount for its potential applications. Several stereoselective strategies can be employed to this end, including asymmetric catalysis, the use of chiral auxiliaries, chiral pool synthesis, and enantioselective derivatization methods.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an elegant and efficient approach to establish the stereocenter in (2R)-2-(Difluoromethoxy)propanoic acid. This strategy involves the use of a small amount of a chiral catalyst to generate a large quantity of the desired enantiomerically enriched product. While direct asymmetric difluoromethoxylation of a propanoic acid precursor is not widely documented, analogous transformations provide a conceptual framework.

One potential catalytic approach involves the asymmetric hydroformylation of a suitable vinyl ether precursor, followed by oxidation. For instance, rhodium catalysts bearing chiral phosphine ligands such as QuinoxP* and DuanPhos have been successfully utilized in the asymmetric hydroformylation of 3,3,3-trifluoroprop-1-en-2-yl acetate to produce optically pure 2-trifluoromethyllactic acid after oxidation nih.gov. A similar strategy could be envisioned for a difluoromethoxy-containing substrate.

Another avenue involves the asymmetric hydrogenation of an α,β-unsaturated precursor. Catalytic systems based on transition metals like rhodium, ruthenium, or iridium, in combination with chiral ligands, are known to effectively reduce prochiral olefins to chiral alkanes with high enantioselectivity. The synthesis of a suitable α-(difluoromethoxy)acrylate precursor would be a key step in this approach.

| Catalyst System | Precursor Type | Key Transformation | Enantioselectivity (Reported for Analogs) |

| Rh/Chiral Phosphine | Vinyl Ether | Asymmetric Hydroformylation/Oxidation | High (e.g., >99% ee for trifluoromethyl analog) |

| Ru/Chiral Ligand | α,β-Unsaturated Ester | Asymmetric Hydrogenation | High (typically >90% ee) |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. This is a robust and widely used strategy in asymmetric synthesis. wikipedia.orgresearchgate.netsigmaaldrich.com

In the context of synthesizing this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to propanoic acid. wikipedia.org The resulting chiral imide can then be enolized and subsequently reacted with a difluoromethoxylating agent. The steric hindrance provided by the chiral auxiliary would direct the incoming electrophile to one face of the enolate, leading to a high diastereomeric excess of one of the product diastereomers. Subsequent cleavage of the auxiliary would then afford the desired (R)-enantiomer of 2-(difluoromethoxy)propanoic acid.

For example, chiral oxazolidinones have been extensively used in stereoselective aldol reactions, where they control the formation of two contiguous stereocenters. wikipedia.org A similar principle can be applied to the alkylation or, in this case, the difluoromethoxylation of the corresponding enolate.

| Chiral Auxiliary | Key Intermediate | Diastereoselective Reaction |

| Evans Oxazolidinone | Chiral N-acyl oxazolidinone | Diastereoselective enolate difluoromethoxylation |

| Pseudoephedrine | Chiral amide | Diastereoselective enolate difluoromethoxylation |

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available and enantiomerically pure natural products as starting materials. For the synthesis of this compound, a suitable starting material would be a small, chiral molecule possessing the required (R)-stereocenter. (R)-Lactic acid is an ideal candidate for this purpose.

The synthesis would commence with the protection of the carboxylic acid functionality of (R)-lactic acid. The hydroxyl group at the C2 position could then be subjected to a difluoromethoxylation reaction. This critical step would involve the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a difluoromethoxide equivalent, or more commonly, by reaction with a difluorocarbene source. Subsequent deprotection of the carboxylic acid would yield the target molecule, this compound, with the stereochemistry retained from the starting material.

| Chiral Pool Precursor | Key Transformation |

| (R)-Lactic Acid | O-Difluoromethoxylation of the α-hydroxyl group |

Enantioselective Derivatization Methods

Enantioselective derivatization, often employed in kinetic resolution, is another strategy to obtain the desired enantiomer from a racemic mixture of 2-(difluoromethoxy)propanoic acid. This method relies on the differential reaction rates of the two enantiomers with a chiral resolving agent.

In a typical kinetic resolution, a chiral reagent or catalyst is used to selectively react with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. For instance, a racemic mixture of 2-(difluoromethoxy)propanoic acid could be subjected to esterification with a chiral alcohol in the presence of a suitable catalyst. One enantiomer will react faster, leading to the formation of a diastereomeric ester, while the slower-reacting enantiomer, in this case, the desired (R)-enantiomer, can be recovered from the reaction mixture. A new method for the preparation of chiral 2-aryl-2-fluoropropanoic acids has been reported using kinetic resolution of the racemic mixture via enantioselective esterification mdpi.com.

Dynamic kinetic resolution (DKR) is an advanced version of this technique where the unreacted enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, thereby overcoming the 50% yield limitation of classical kinetic resolution.

Introduction of the Difluoromethoxy Group

The incorporation of the difluoromethoxy (-OCF₂H) group is a critical step in the synthesis of the target molecule. This moiety imparts unique electronic properties and can significantly influence the biological activity of a compound. Nucleophilic difluoromethylation reactions are a common method for introducing this group.

Nucleophilic Difluoromethylation Reactions

Nucleophilic difluoromethylation involves the reaction of a nucleophile, typically an alcohol, with a source of difluorocarbene (:CF₂) or a difluoromethyl cation equivalent. In the synthesis of this compound, the nucleophile would be the hydroxyl group of a chiral precursor, such as an ester of (R)-lactic acid.

A common method for generating difluorocarbene is the thermal decomposition of reagents like sodium chlorodifluoroacetate. However, milder methods are often preferred for complex molecules. Reagents such as (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) or difluoromethyl phenyl sulfone can serve as precursors to the difluoromethyl anion, which can then be used in nucleophilic substitution reactions.

A plausible synthetic route would involve the deprotonation of the hydroxyl group of a protected (R)-lactic acid derivative with a strong base to form an alkoxide. This alkoxide would then react with a difluorocarbene source. For instance, the reaction of an alcohol with a phosphonium ylide derived from the decarboxylation of a suitable precursor can generate a difluorocarbene, which is then trapped by the alcohol to form the difluoromethyl ether chemrevlett.com.

| Reagent | Reaction Type |

| Sodium Chlorodifluoroacetate | Difluorocarbene generation (thermal) |

| (Bromodifluoromethyl)trimethylsilane | Nucleophilic difluoromethylation |

| Difluoromethyl Phenyl Sulfone | Nucleophilic difluoromethylation |

| Phosphonium ylide (from decarboxylation) | In situ difluorocarbene generation |

Electrophilic Difluoromethylation Pathways

The introduction of a difluoromethoxy (-OCF₂H) group onto the chiral center of a propanoic acid derivative is the cornerstone of synthesizing this compound. The most common precursor for this transformation is a chiral ester of 2-hydroxypropanoic acid (lactic acid), such as (R)-ethyl lactate. The reaction involves the O-difluoromethylation of the secondary alcohol.

A primary pathway for this transformation is the use of reagents that generate difluorocarbene (:CF₂), a highly reactive intermediate. This species can then insert into the O-H bond of the alcohol. Common precursors for the in situ generation of difluorocarbene include:

Sodium chlorodifluoroacetate (ClCF₂COONa) : Upon heating, this salt decarboxylates to generate difluorocarbene. The reaction is typically performed in the presence of the alcohol precursor in a suitable solvent like N,N-dimethylformamide (DMF).

Bromodifluoroacetic acid (BrCF₂CO₂H) : This reagent can also serve as a difluorocarbene source under visible-light photoredox catalysis, allowing for milder reaction conditions. nih.gov

TMSCF₂Br (Bromodifluoromethyl)trimethylsilane) : In the presence of a suitable initiator, this reagent can also be used for direct O-difluoromethylation reactions. chemrevlett.com

The general mechanism involves the deprotonation of the hydroxyl group of the (R)-lactic acid ester by a base to form an alkoxide. This nucleophilic alkoxide then attacks the electrophilic difluorocarbene, or participates in a related substitution reaction, to form the desired difluoromethoxy ether. The stereochemistry at the C2 position is retained during this process.

Optimization of Difluoromethylation Conditions

Achieving high yield and stereochemical purity in the difluoromethylation step requires careful optimization of reaction parameters. The choice of base, solvent, temperature, and the specific difluoromethylating agent all play crucial roles.

Key Parameters for Optimization:

Base: A variety of bases can be employed to deprotonate the hydroxyl group of the lactic acid ester. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases. The strength and steric bulk of the base can influence the reaction rate and selectivity.

Solvent: Aprotic polar solvents such as DMF, tetrahydrofuran (B95107) (THF), and acetonitrile are frequently used to facilitate the reaction by solvating the ionic intermediates. mdpi.comsemanticscholar.org The choice of solvent can significantly impact reaction efficiency. mdpi.comsemanticscholar.org

Temperature: The reaction temperature is a critical factor. While some difluorocarbene precursors require elevated temperatures for decomposition, other methods, such as those involving photoredox catalysis, can be performed at room temperature. nih.gov Lowering the temperature can sometimes improve diastereoselectivity in related stereoselective difluoromethylation reactions. cas.cn

Reagent Stoichiometry: The molar ratio of the lactic acid derivative, the base, and the difluoromethylating agent must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts. mdpi.comresearchgate.net

The following table summarizes typical conditions and their effects on difluoromethylation reactions, which can be adapted for the synthesis of this compound.

| Parameter | Variation | General Effect on Difluoromethylation | Reference |

| Solvent | THF, Toluene, CH₂Cl₂ | THF is often found to be the optimal solvent for stereoselective difluoromethylation reactions. | mdpi.comsemanticscholar.org |

| Base | K₂CO₃, NaH, KHMDS | The choice of base is crucial; KHMDS has been shown to be effective in certain nucleophilic difluoromethylations. | cas.cn |

| Temperature | -98 °C to Room Temp. | Lower temperatures (-78 °C to -98 °C) can significantly improve yield and diastereoselectivity. | mdpi.comcas.cn |

| Additives | HMPA | Coordinating additives like HMPA can sometimes be detrimental, decreasing yield and selectivity. | mdpi.comcas.cn |

Chemical Transformations of Propanoic Acid Backbone Precursors

The synthesis of this compound typically begins with a readily available chiral precursor derived from propanoic acid, most commonly (R)-lactic acid.

Alpha-Functionalization Reactions

The key alpha-functionalization is the conversion of the hydroxyl group at the C2 position of an (R)-lactic acid derivative into a difluoromethoxy ether. As outlined in section 2.2.2, this is an O-alkylation reaction where the alkylating agent is a source of the difluoromethyl group (-CF₂H).

The reaction sequence is as follows:

Start with a protected form of (R)-lactic acid, typically an ester like (R)-ethyl lactate.

Deprotonate the α-hydroxyl group with a suitable base to form the corresponding alkoxide.

React the alkoxide with a difluoromethylating agent (e.g., via in situ generated difluorocarbene) to form (R)-ethyl 2-(difluoromethoxy)propanoate.

This transformation is critical as it establishes the core structure of the target molecule while preserving the (R)-stereochemistry.

Carboxylic Acid Group Manipulations

To prevent unwanted side reactions during the difluoromethylation of the hydroxyl group, the carboxylic acid functionality of the (R)-lactic acid precursor is typically protected. Esterification is the most common protection strategy.

Esterification (Protection): (R)-lactic acid is converted to an ester, such as (R)-methyl lactate or (R)-ethyl lactate, through Fischer esterification or other standard methods. This protected form is then used in the subsequent difluoromethylation step.

Hydrolysis (Deprotection): After the successful introduction of the difluoromethoxy group at the alpha position, the ester group is hydrolyzed to yield the final carboxylic acid. This is typically achieved under mild alkaline conditions, for instance, by using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent, followed by acidification. nih.gov This final step yields the target molecule, this compound.

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, safety, and scalability of the synthesis, advanced techniques such as continuous flow chemistry are being explored.

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of this compound. These benefits include superior control over reaction parameters, enhanced safety, and potential for straightforward scaling. durham.ac.uk

A hypothetical continuous flow setup could involve:

Precise Reagent Introduction: Pumping streams of the (R)-lactic acid ester and the difluoromethylating agent precursor into a mixing zone.

Controlled Reaction Environment: The reaction mixture flows through a heated or irradiated tube reactor where the temperature and residence time are precisely controlled to optimize the formation of the difluoromethylated product. sci-hub.se For reactions involving gaseous reagents or intermediates, specialized reactors like tube-in-tube gas-permeable membrane reactors can be employed to ensure efficient gas-liquid mixing and reaction. durham.ac.uk

Enhanced Safety: The small internal volume of flow reactors minimizes the risks associated with handling reactive intermediates or exothermic reactions. sci-hub.se

Integrated Workup: Downstream modules for quenching, extraction, and purification can be integrated into the flow system, enabling a streamlined process from starting material to purified product.

The application of continuous flow technology has the potential to make the synthesis of this compound more efficient, reproducible, and scalable for industrial production.

Solvent and Temperature Control in Reaction Systems

The precise control of solvent and temperature is paramount in the synthesis of this compound to ensure high stereoselectivity and minimize side reactions. The choice of solvent can significantly influence the reaction kinetics and the stereochemical outcome of the difluoromethylation step. While specific data for the synthesis of the (2R) enantiomer is not extensively detailed in publicly available literature, general principles for analogous transformations suggest that polar aprotic solvents are often employed to facilitate the nucleophilic substitution required for the introduction of the difluoromethoxy group.

Table 1: General Solvent and Temperature Considerations in Difluoromethylation Reactions

| Parameter | General Guideline | Rationale |

| Solvent | Polar aprotic (e.g., DMF, DMAc, THF) | Solubilizes reagents and intermediates, facilitates nucleophilic attack. |

| Temperature | Moderate (e.g., 0 °C to room temperature) | Preserves stereochemical integrity, minimizes side reactions and decomposition. |

Note: This table represents generalized conditions and specific optimization is crucial for the synthesis of this compound.

Reagent Selection for Enhanced Yield and Purity

The selection of appropriate reagents is a cornerstone for achieving high yield and purity in the synthesis of this compound. The key transformation involves the introduction of the difluoromethoxy moiety onto a chiral precursor.

One of the primary strategies involves the use of a suitable difluoromethylating agent. While various reagents exist for this purpose, their efficacy and stereoselectivity can vary significantly. For the related (2S) enantiomer, copper-catalyzed difluoromethylation has been reported as a scalable method. cas.cn This suggests that a similar approach, utilizing a chiral ligand or a chiral precursor, could be adapted for the synthesis of the (2R) isomer.

The choice of the starting material is equally critical. A common strategy would involve starting with a readily available chiral building block, such as an ester of (R)-lactic acid. The hydroxyl group of this precursor would then be targeted for difluoromethylation.

Table 2: Key Reagent Classes in the Synthesis of this compound

| Reagent Class | Example(s) | Role in Synthesis |

| Chiral Precursor | (R)-2-Hydroxypropanoate esters | Provides the desired stereochemistry at the C2 position. |

| Difluoromethylating Agent | Difluorocarbene precursors (e.g., from TMSCF3), electrophilic difluoromethylating agents | Introduces the difluoromethoxy group. |

| Catalyst | Copper salts (for catalytic routes) | Facilitates the difluoromethylation reaction. |

| Base | Non-nucleophilic bases (e.g., NaH, K2CO3) | Deprotonates the hydroxyl group of the precursor. |

Total Synthesis and Semisynthesis Approaches

The synthesis of this compound can be approached through both total synthesis and semisynthesis strategies.

Total Synthesis: A total synthesis approach would involve constructing the molecule from achiral or simpler chiral starting materials. This would typically involve an early-stage enantioselective step to establish the (R) stereocenter. For instance, an asymmetric reduction of a corresponding pyruvate derivative could yield the (R)-2-hydroxypropanoic acid precursor, which would then be carried forward to the final product through the introduction of the difluoromethoxy group.

Semisynthesis: A semisynthetic approach would leverage a readily available, enantiomerically pure starting material that already contains the desired stereocenter. The most logical precursor for a semisynthesis of this compound would be a derivative of (R)-lactic acid. This commercially available and relatively inexpensive starting material provides the correct stereochemistry from the outset, simplifying the synthetic challenge to the efficient and stereoretentive introduction of the difluoromethoxy group. This approach is often more practical and cost-effective for producing a specific enantiomer.

The choice between a total and semisynthetic route depends on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the efficiency of the key stereochemistry-inducing step in a total synthesis. For this compound, a semisynthetic strategy starting from (R)-lactic acid derivatives appears to be the more direct and commonly pursued approach.

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that serves as a precursor for a wide array of chemical transformations. These reactions typically involve nucleophilic acyl substitution, reduction, or decarboxylation.

Esterification and Amidation Reactions

The carboxyl group of (2R)-2-(Difluoromethoxy)propanoic acid can readily undergo esterification and amidation, which are fundamental reactions in organic synthesis.

Esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, coupling agents can be used to activate the carboxylic acid. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions. researchgate.net

Amidation is the reaction of the carboxylic acid with an amine to form an amide. Direct reaction requires high temperatures to drive off the water formed. More commonly, coupling reagents are employed to activate the carboxylic acid, allowing the reaction to proceed under more controlled conditions. Boron-derived catalysts and reagents like trichlorotriazine (B8581814) (TCT) have been shown to be effective for direct amidation reactions. mdpi.com

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester (R-COOR') |

| Esterification (Coupling) | Alcohol (R'-OH), DCC, DMAP | Ester (R-COOR') |

| Amidation (Direct) | Amine (R'R''NH), High Temperature | Amide (R-CONR'R'') |

| Amidation (Coupling) | Amine (R'R''NH), Coupling Agent (e.g., TCT, Boronic Acids) | Amide (R-CONR'R'') |

Reduction to Alcohols and Oxidation Reactions

Reduction: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the carboxyl group into a hydroxymethyl group (-CH₂OH). chemguide.co.ukdocbrown.info The reaction proceeds in a dry ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.ukyoutube.com Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not sufficiently reactive to reduce carboxylic acids. chemguide.co.ukdocbrown.info Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another reagent capable of selectively reducing carboxylic acids. ntu.edu.sg The reduction of this compound would yield (2R)-2-(difluoromethoxy)propan-1-ol.

The mechanism involves a hydride attack on the carbonyl carbon, followed by the elimination of an aluminate species and a subsequent second hydride attack on the intermediate aldehyde, which is reduced faster than the starting carboxylic acid. youtube.comlibretexts.org

Oxidation: Carboxylic acids are generally at a high oxidation state and are resistant to further oxidation under typical conditions. The carbon atom of the carboxyl group is already bonded to two oxygen atoms. Therefore, the carboxylic acid functionality in this compound is expected to be stable against common oxidizing agents.

| Transformation | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Reduction | 1. LiAlH₄, Dry Ether 2. H₃O⁺ workup | (2R)-2-(difluoromethoxy)propan-1-ol | NaBH₄ is ineffective. chemguide.co.ukdocbrown.info |

| Reduction | BH₃·THF | (2R)-2-(difluoromethoxy)propan-1-ol | Offers high selectivity. ntu.edu.sg |

| Oxidation | Standard Oxidizing Agents (e.g., KMnO₄, K₂Cr₂O₇) | No reaction | Carboxylic acid group is generally stable to oxidation. docbrown.info |

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple aliphatic carboxylic acids, this reaction typically requires harsh conditions. The ease of decarboxylation is significantly enhanced in molecules that possess a carbonyl group at the β-position (beta-keto acids). masterorganicchemistry.com These substrates can form a stable, cyclic six-membered transition state that facilitates the elimination of CO₂. masterorganicchemistry.com

This compound is an α-substituted carboxylic acid and lacks the β-carbonyl structure necessary for this facile thermal decarboxylation pathway. Therefore, it is expected to be relatively stable to heat-induced decarboxylation. Alternative, more complex methods, such as radical decarboxylation (e.g., Barton decarboxylation), would be required to remove the carboxyl group from this compound.

Reactivity of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) imparts unique electronic properties and metabolic stability to molecules. nih.gov Its reactivity is centered on the stability of the C-F and C-H bonds.

Stability and Lability Studies of the OCF₂H Group

The difluoromethoxy group is generally considered a stable functional group. The high bond dissociation energy of the C-F bond contributes to its resistance to chemical and metabolic degradation. rsc.org This stability is a key reason for its incorporation into pharmaceutical and agrochemical compounds. nih.gov

Furthermore, the OCF₂H group can act as a hydrogen bond donor, which can influence molecular interactions and conformations. nih.gov Despite its general stability, the C-H bond within the difluoromethoxy group is the most likely site of reactivity under specific conditions, such as in the presence of very strong bases or radical initiators.

Nucleophilic and Electrophilic Interactions

The reactivity of the difluoromethoxy group can be modulated to engage in either nucleophilic or electrophilic interactions, although these transformations are not trivial.

Nucleophilic Reactivity: The hydrogen atom of the difluoromethoxy group can be abstracted by a strong base to generate a difluoromethyl carbanion (-OCF₂⁻). This process turns the otherwise stable group into a potent nucleophile. acs.orgcornell.edu This nucleophilic synthon can then react with various electrophiles. acs.org However, generating this carbanion from an α-alkoxy acid like this compound would be challenging due to the acidic proton on the nearby carboxylic acid, which would be deprotonated first. The reaction would likely require prior protection of the carboxylic acid group.

Electrophilic Reactivity: Under certain conditions, difluoromethyl compounds can serve as precursors to the highly reactive difluorocarbene (:CF₂), which is an electrophile. cas.cn This decomposition pathway can make the difluoromethyl group a source for electrophilic difluoromethylation, although this is less common for difluoromethoxy ethers compared to other difluoromethyl-containing structures.

| Interaction Type | Proposed Reaction | Reagents/Conditions | Potential Outcome |

|---|---|---|---|

| Nucleophilic | Deprotonation of C-H bond | Very Strong Base (e.g., Brønsted superbase); Carboxylic acid must be protected | Formation of a nucleophilic -OCF₂⁻ species. acs.orgcornell.edu |

| Electrophilic | Decomposition to carbene | Harsh conditions (e.g., thermal, strong base) | Generation of electrophilic difluorocarbene (:CF₂). cas.cn |

Impact on Adjacent Reaction Centers

The difluoromethoxy group (-OCF₂H) at the α-position of this compound exerts significant electronic effects that modulate the reactivity of the adjacent carboxylic acid moiety. The two fluorine atoms are highly electronegative, leading to a strong inductive electron-withdrawing effect. This effect increases the electrophilicity of the carbonyl carbon in the carboxylic acid group, making it more susceptible to nucleophilic attack.

Furthermore, the -OCF₂H group influences the acidity of the α-proton (the hydrogen atom on the same carbon). The electron-withdrawing nature of the fluorine atoms stabilizes the conjugate base (enolate) that would form upon deprotonation of the α-carbon. This increased acidity of the α-proton can facilitate reactions that proceed through an enolate intermediate.

The difluoromethyl group can also participate in hydrogen bonding. The hydrogen atom of the -OCF₂H group is weakly acidic and can act as a hydrogen bond donor. rsc.orgresearchgate.net This property can influence the molecule's conformation and its interactions with solvents or other reagents, potentially affecting reaction pathways and rates. For instance, intramolecular hydrogen bonding could influence the orientation of reactants, while intermolecular hydrogen bonding with a solvent could stabilize transition states.

In a study on difluoromethoxy-substituted estratriene sulfamates, the -OCF₂H group was observed to significantly increase the rate of hydrolysis compared to a corresponding methoxy (B1213986) (-OCH₃) derivative. nih.gov This suggests that the electronic effects of the difluoromethoxy group can profoundly impact the reactivity of nearby functional groups. While this example is on a different molecular scaffold, the principle of the activating effect of the -OCF₂H group on adjacent centers is applicable.

Table 1: Comparison of Electronic Effects of Methoxy and Difluoromethoxy Groups

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Impact on Adjacent Carbonyl |

| Inductive Effect | Weakly electron-donating | Strongly electron-withdrawing | Increased electrophilicity |

| Effect on α-Proton Acidity | Decreases acidity | Increases acidity | Facilitates enolate formation |

| Hydrogen Bonding | Acts as H-bond acceptor | Can act as H-bond donor | Influences reaction environment |

Mechanistic Investigations of Key Reactions

For a molecule like this compound, computational studies could elucidate:

The precise impact of the difluoromethoxy group on the pKa of the α-proton.

The energy barriers for racemization under acidic and basic conditions.

The transition state structures for nucleophilic additions to the carbonyl group.

The preferred conformations of the molecule and how they influence reactivity.

A computational study on the Pauson–Khand reaction of fluorinated and chiral N-tethered 1,7-enynes demonstrated that the presence of a fluorinated group at an asymmetric carbon can have a positive effect by accelerating certain reaction steps. nih.gov This highlights the utility of computational methods in predicting the influence of fluorine-containing substituents on reaction outcomes. Such approaches could be applied to predict the reactivity and stereochemical stability of this compound.

Experimental kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria. For this compound, such studies would be invaluable for understanding and optimizing its chemical transformations.

Kinetic Analysis: Kinetic studies would involve measuring the rate of reaction under various conditions (e.g., temperature, concentration of reactants, solvent). This data would allow for the determination of the rate law, activation energy, and other kinetic parameters. For example, a kinetic study of the racemization of this compound would quantify its stereochemical stability under different pH and temperature conditions. Kinetic Isotope Effects (KIEs) could also be employed to probe the mechanism of reactions involving the cleavage of bonds to the α-carbon. princeton.edu

Thermodynamic Analysis: Thermodynamic analysis focuses on the energy changes that occur during a reaction, determining the position of equilibrium. For transformations of this compound, thermodynamic data would indicate the feasibility of a reaction and the expected product distribution at equilibrium.

While specific kinetic and thermodynamic data for this compound were not found in the surveyed literature, the principles of these analyses are fundamental to understanding its chemical behavior. For instance, a study on the thermolysis of methyl derivatives of 1,2,4,5-tetroxane showed a linear relationship between the number of methyl groups and the activation energy, demonstrating how systematic structural changes influence kinetic parameters. nih.gov A similar systematic approach could be applied to understand the impact of the difluoromethoxy group on the reactivity of propanoic acid derivatives.

Applications As a Chiral Building Block and Intermediate

Precursor in Complex Fluorinated Molecule Synthesis

The incorporation of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. Chiral building blocks containing fluorinated motifs are highly sought after for creating novel bioactive compounds. However, the specific utility of (2R)-2-(Difluoromethoxy)propanoic acid in this context is not supported by current literature.

Construction of Fluorinated Amino Acids and Peptides

The synthesis of fluorinated amino acids and their incorporation into peptides is a key area of research for developing therapeutics with enhanced stability and efficacy. Numerous synthetic methods exist for creating these non-canonical amino acids. However, searches for synthetic routes employing this compound as a starting material for fluorinated amino acids or peptides did not yield any specific examples or methodologies.

Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are a cornerstone of modern pharmaceuticals and agrochemicals. The introduction of a difluoromethoxy group can significantly impact a molecule's metabolic stability and binding affinity. While many propanoic acid derivatives serve as precursors for heterocyclic systems, there are no published reports detailing the reaction of this compound to form such structures.

Role in Pharmaceutical Intermediate Development

Chiral intermediates are fundamental to the synthesis of single-enantiomer drugs. The combination of chirality and fluorine in one building block is particularly attractive for drug design.

Design and Synthesis of Drug Candidate Scaffolds

Propanoic acid derivatives are found in the structures of many pharmaceuticals and are common starting points for the synthesis of new drug scaffolds. These scaffolds provide the core structure upon which various functional groups are built to optimize biological activity. At present, there is no evidence in the research or patent literature to suggest that this compound has been utilized in the design or synthesis of any specific drug candidate scaffolds.

Introduction of Chirality and Fluorine into Bioactive Frameworks

The dual introduction of a chiral center and a fluorine-containing group can profoundly influence a drug's potency, selectivity, and pharmacokinetic profile. While this is a widely recognized strategy in medicinal chemistry, the application of this compound as the specific agent for achieving this has not been documented.

Influence on Molecular Recognition and Binding Interactions

Molecular recognition is a fundamental process in chemistry and biology, governing how molecules interact with biological targets like enzymes and receptors. The introduction of the difluoromethoxy (-OCHF₂) group into a molecule like this compound has a profound influence on its binding interactions.

The difluoromethoxy group is considered a unique functional group in medicinal chemistry and drug design. It can act as a "lipophilic hydrogen bond donor." This means that while it increases the molecule's affinity for fatty or non-polar environments (lipophilicity), it can also form weak hydrogen bonds. This dual characteristic allows it to participate in specific binding interactions within a receptor's binding pocket that might otherwise be inaccessible.

Furthermore, the stereochemistry of the molecule, designated as (2R), is critical. Biological systems are chiral, and the specific three-dimensional arrangement of atoms determines how a molecule fits into its target. The (2R) configuration ensures a precise orientation, maximizing favorable interactions and leading to selective biological activity. The combination of the chiral center and the unique electronic properties of the difluoromethoxy group makes this compound an attractive scaffold for designing molecules with high affinity and specificity for their biological targets.

Utilization in Agrochemical Intermediate Production

Chiral propanoic acid derivatives are well-established intermediates in the production of important agrochemicals, particularly herbicides. The biological activity of these herbicides often depends on a specific enantiomer, making chiral building blocks like this compound essential for efficient synthesis.

Development of Crop Protection Agents

The development of new crop protection agents aims to create molecules with high efficacy, selectivity, and improved environmental profiles. The incorporation of fluorine-containing groups is a common strategy to enhance these properties. The difluoromethoxy group can increase the metabolic stability of a potential herbicide, meaning it is not broken down as quickly in the plant or the environment, potentially leading to longer-lasting effects at lower application rates. While specific commercial herbicides derived directly from this acid are not documented in the search results, its structure is analogous to those used in the synthesis of aryloxyphenoxypropionate herbicides, a major class of grass-selective herbicides.

Synthesis of Biologically Active Agrochemical Derivatives

As a chiral intermediate, this compound can be used to synthesize a variety of agrochemical derivatives. Its carboxylic acid group provides a reactive handle for chemical modification, allowing it to be coupled with other molecules to create a final active ingredient. The presence of the difluoromethoxy group can modulate the compound's physical properties, such as its solubility and ability to penetrate plant tissues, which are critical for biological activity.

Table 1: Potential Agrochemical Applications

| Derivative Class | Potential Application | Role of this compound |

|---|---|---|

| Aryloxyphenoxypropionates | Post-emergence grass herbicides | Chiral core providing stereospecific activity |

| Pyridinyloxyphenoxypropionates | Systemic herbicides | Introduction of a fluorinated moiety to enhance efficacy |

| Fungicidal Amides/Esters | Fungal growth inhibitors | Chiral building block for stereoselective synthesis |

Contributions to Material Science and Advanced Materials Research

The unique properties imparted by fluorine atoms make fluorinated compounds highly valuable in material science for creating advanced materials with specialized characteristics.

Synthesis of Fluorinated Polymers and Monomers

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy, which translates to water and oil repellency. This compound can serve as a precursor to fluorinated monomers. For example, it could be converted into an acrylate (B77674) or styrene (B11656) derivative and then polymerized. The resulting polymer would incorporate the difluoromethoxy group, potentially yielding materials with a low refractive index, high gas permeability, and low dielectric constants, making them suitable for applications in optics, electronics, and specialty coatings. The chirality of the original building block could also lead to polymers with unique optical properties or self-assembling capabilities.

Application in Specialty Chemicals

Beyond polymers, this compound can be used to create a range of specialty chemicals. Its derivatives could function as components in liquid crystal displays, where the polarity and shape of the molecule are critical. They could also be used as chiral dopants or as building blocks for creating surfactants with unique properties due to the fluorinated tail. The combination of chirality and fluorination offers a pathway to novel materials and chemicals whose properties can be finely tuned through chemical synthesis.

Analytical Methodologies for Characterization and Enantiomeric Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental information about the molecular structure, connectivity, and functional groups present in (2R)-2-(Difluoromethoxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule. nih.gov

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet significantly downfield, often above 10 ppm, due to deshielding and hydrogen bonding. openstax.orgnagwa.com The proton on the chiral center (α-CH) is expected to be a quartet, resulting from coupling with the three protons of the adjacent methyl group. The methyl group (-CH₃) protons would appear as a doublet, coupled to the single α-CH proton. docbrown.info The proton of the difluoromethoxy group (-OCHF₂) would exhibit a characteristic triplet pattern due to coupling with the two equivalent fluorine atoms. rsc.org

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded, appearing in the 165-185 ppm region. openstax.orgdocbrown.info The difluoromethoxy carbon (-OCHF₂) would appear as a triplet due to one-bond coupling with the two fluorine atoms. The α-carbon (CH-O) and the methyl carbon (-CH₃) would show distinct signals, with their chemical shifts influenced by the proximity of electronegative oxygen and fluorine atoms. docbrown.info

¹⁹F NMR Spectroscopy : Given the presence of a difluoromethyl group, ¹⁹F NMR is a crucial technique. ed.ac.uk It is expected to show a single resonance for the two chemically equivalent fluorine atoms. rsc.org This signal would be split into a doublet due to coupling with the single proton of the difluoromethoxy group (-OCHF₂). The chemical shift provides a sensitive probe of the local electronic environment of the fluorine nuclei. jeolusa.com

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| ¹H | -COOH | > 10 | Broad Singlet | N/A |

| ¹H | -OCH F₂ | ~6.5 - 7.0 | Triplet | JHF ≈ 50-60 Hz |

| ¹H | α-CH | ~4.0 - 4.5 | Quartet | JHH ≈ 7 Hz |

| ¹H | -CH ₃ | ~1.4 - 1.6 | Doublet | JHH ≈ 7 Hz |

| ¹³C | -C =O | ~170 - 180 | Singlet | N/A |

| ¹³C | -OC HF₂ | ~115 - 125 | Triplet | ¹JCF ≈ 240-260 Hz |

| ¹³C | α-C H | ~70 - 80 | Singlet | N/A |

| ¹³C | -C H₃ | ~15 - 20 | Singlet | N/A |

| ¹⁹F | -OCHF ₂ | ~ -90 to -130 | Doublet | JHF ≈ 50-60 Hz |

Infrared (IR) spectroscopy is used to identify the functional groups within the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

A very broad absorption band between 2500 and 3300 cm⁻¹ is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. openstax.orgorgchemboulder.com A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is anticipated in the region of 1710-1760 cm⁻¹. orgchemboulder.com The spectrum would also feature C-H stretching vibrations from the methyl and methine groups around 2850-3000 cm⁻¹. Crucially, the presence of the difluoromethoxy group would be confirmed by strong C-F stretching bands, typically found in the 1000-1100 cm⁻¹ region, and a C-O single bond stretching vibration between 1210 and 1320 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Alkyl | C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl | C=O Stretch | 1710 - 1760 | Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

| Difluoromethyl | C-F Stretch | 1000 - 1100 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of the compound. For this compound (Molecular Formula: C₄H₆F₂O₃), the molecular weight is 140.08 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 140. chim.lu

The fragmentation pattern is critical for structural confirmation. Key fragmentation pathways for carboxylic acids involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org Prominent fragments would likely include the loss of the carboxyl group ([M-COOH]⁺) at m/z 95 and the loss of the hydroxyl radical ([M-OH]⁺) at m/z 123. miamioh.edu Cleavage of the C-O bond of the ether linkage could result in a fragment from the loss of the difluoromethoxy group ([M-OCHF₂]⁺) at m/z 73. The base peak could correspond to smaller, stable fragments. docbrown.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 140 | [C₄H₆F₂O₃]⁺ | Molecular Ion (M⁺) |

| 123 | [C₄H₅F₂O₂]⁺ | Loss of ·OH |

| 95 | [C₃H₅F₂O]⁺ | Loss of ·COOH |

| 73 | [C₃H₅O₂]⁺ | Loss of ·OCHF₂ |

| 51 | [CHF₂]⁺ | Difluoromethyl cation |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for separating the target compound from impurities and, most importantly, for determining its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the enantiomeric purity of this compound by separating it from its (2S) enantiomer. This separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. chiralpedia.com

For acidic compounds like this, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H or Chiralpak® AD), are often effective. researchgate.net The separation is typically performed under normal-phase conditions, using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), with a small amount of an acidic modifier (such as trifluoroacetic acid) to improve peak shape and resolution. researchgate.net The ratio of the peak areas for the two enantiomers allows for the precise calculation of the enantiomeric excess (ee).

Table 4: Example Chiral HPLC Method for Enantiomeric Purity Analysis

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) can also be employed for purity and enantiomeric excess determination, though it often requires derivatization of the carboxylic acid to increase its volatility and thermal stability. nih.gov Common derivatization involves converting the carboxylic acid to a more volatile ester, such as a methyl or ethyl ester, by reacting it with an appropriate reagent (e.g., diazomethane (B1218177) or an alcohol under acidic conditions). nih.govresearchgate.net

To separate the enantiomers, a chiral capillary GC column is necessary. These columns typically have a stationary phase containing a chiral selector, often a cyclodextrin (B1172386) derivative. nih.gov The derivatized enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Table 5: Example Chiral GC Method for Enantiomeric Purity Analysis

| Step | Parameter | Condition |

| Derivatization | Reagent | Methanol (B129727) with catalytic H₂SO₄ or Trimethylsilyldiazomethane |

| Product | This compound, methyl ester | |

| GC Analysis | Column | Chiral Cyclodextrin-based capillary column (e.g., Beta-DEX™) |

| Carrier Gas | Helium or Hydrogen | |

| Inlet Temperature | 250 °C | |

| Oven Program | e.g., 80 °C hold for 2 min, then ramp at 5 °C/min to 180 °C | |

| Detector | Flame Ionization Detector (FID) | |

| Detector Temp | 270 °C |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) stands out as a powerful technique for the analysis and purification of chiral compounds, offering advantages in speed and reduced environmental impact over traditional high-performance liquid chromatography (HPLC). nih.gov For chiral acids like this compound, SFC is particularly well-suited for assessing enantiomeric purity. The methodology employs a mobile phase, typically supercritical carbon dioxide, modified with a small percentage of an organic solvent such as methanol. researchgate.net

The separation of enantiomers is achieved using a chiral stationary phase (CSP). The differential interaction between the two enantiomers of the analyte and the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification. For acidic compounds, a significant advantage of modern SFC methods is the ability to achieve excellent resolution without the need for acidic additives like trifluoroacetic acid (TFA), which can complicate sample recovery in preparative applications. researchgate.net The use of protic co-solvents like methanol in CO2 has been shown to provide improved peak shape for carboxylic acids. researchgate.net

Two-dimensional SFC systems (2D SFC/SFC/MS) can further enhance analysis by integrating an achiral separation in the first dimension to isolate the compound from a complex mixture, followed by a chiral separation in the second dimension to determine enantiomeric excess. shimadzu.com

Table 1: Representative SFC Conditions for Chiral Acid Separation This table presents typical parameters for the chiral separation of propanoic acid derivatives, illustrating a potential method for assessing the enantiomeric purity of this compound.

| Parameter | Condition | Purpose |

| Instrument | Analytical SFC System | To perform the chromatographic separation. |

| Column | Chiralpak AD-H or similar | Chiral stationary phase to resolve enantiomers. |

| Mobile Phase | Supercritical CO₂ with Methanol co-solvent | Carries the sample through the column. |

| Co-solvent Gradient | Isocratic 15% Methanol | Ensures consistent elution conditions. |

| Flow Rate | 3.0 mL/min | Controls the speed of the separation. |

| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. |

| Temperature | 40 °C | Affects solvent density and separation efficiency. |

| Detection | UV-Vis Detector / Mass Spectrometer (MS) | To detect and quantify the separated enantiomers. |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules. rsc.orgresearchgate.net This technique provides an unambiguous, three-dimensional model of the molecule as it exists in a single crystal, allowing for the direct assignment of the (R) or (S) configuration at a stereocenter. The process requires growing a high-quality single crystal of the enantiopure compound.

The determination of absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netrsc.org When the X-ray wavelength used is near the absorption edge of an atom in the crystal, it creates small but measurable differences between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). researchgate.net In non-centrosymmetric space groups, which are required for chiral compounds to crystallize in an enantiopure form, these differences can be analyzed to determine the correct absolute structure. rsc.orgnih.gov The Flack parameter is a key value refined during the analysis; a value near zero confirms the correct assignment of the absolute configuration, while a value near one indicates that the inverted structure is correct. rsc.org

Beyond absolute configuration, X-ray diffraction data provides precise information on bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state. nih.govnih.gov For propanoic acid derivatives, this includes the orientation of the difluoromethoxy and carboxylic acid groups relative to each other. Studies on analogous compounds like perfluoropropionic acid have revealed the existence of distinct conformers, such as gauche and syn forms, which can be identified through crystallographic analysis. malvernpanalytical.com This conformational data is crucial for understanding intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.govnih.gov

Table 2: Illustrative Crystallographic Data for a Propanoic Acid Derivative This table shows representative crystal structure data, modeled after published structures of similar organic acids, to exemplify the information obtained from an X-ray crystallographic analysis of this compound.

| Parameter | Example Value | Description |

| Formula | C₄H₆F₂O₃ | Molecular formula of the compound. |

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁ | A common non-centrosymmetric space group for chiral molecules. bruker.com |

| Unit Cell: a (Å) | 6.205 | Length of the 'a' axis of the unit cell. nih.gov |

| Unit Cell: b (Å) | 11.853 | Length of the 'b' axis of the unit cell. nih.gov |

| Unit Cell: c (Å) | 6.716 | Length of the 'c' axis of the unit cell. nih.gov |

| Unit Cell: β (°) | 114.78 | Angle of the 'β' axis of the unit cell. nih.gov |

| Volume (ų) | 448.47 | Volume of the unit cell. nih.gov |

| Z | 2 | Number of molecules in the unit cell. |

| Flack Parameter | 0.0(1) | A value close to 0 confirms the assigned absolute configuration. rsc.org |

Advanced Techniques for Mechanistic and Binding Studies

Surface Plasmon Resonance (SPR) for Molecular Interactions

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding interactions between molecules. researchgate.net It has become a standard tool for quantifying the kinetics and affinity of interactions, such as a small molecule drug candidate binding to its protein target. wikipedia.orgdrughunter.com

In a typical SPR experiment to study this compound, a target protein (the ligand) would be immobilized on the surface of a sensor chip. A solution containing the propanoic acid derivative (the analyte) is then flowed over this surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. researchgate.net This change is measured in real-time and is proportional to the mass accumulating on the surface.

The resulting data, presented in a sensorgram, allows for the calculation of key kinetic parameters:

Association rate constant (kₐ or kₒₙ): The rate at which the analyte binds to the ligand.

Dissociation rate constant (kₔ or kₒff): The rate at which the analyte-ligand complex breaks apart.

Equilibrium dissociation constant (Kₗ): A measure of binding affinity, calculated from the ratio of the rate constants (kₔ/kₐ). A lower Kₗ value signifies a stronger binding interaction. nih.gov

This technique is highly sensitive, requires small amounts of sample, and provides detailed kinetic information that is invaluable for understanding the mechanism of molecular recognition. drughunter.com

Table 3: Kinetic and Affinity Parameters Determined by SPR This data table is a hypothetical representation of results from an SPR experiment studying the binding of this compound to a target protein.

| Analyte Concentration (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kₗ) (nM) |

| 50 | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| 100 | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| 200 | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| 400 | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| Global Fit | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

X-ray Fluorescence (XRF) Spectrometry in Binding Studies

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. wikipedia.org It functions by irradiating a sample with high-energy X-rays, causing the atoms within the sample to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis. malvernpanalytical.com

The application of XRF to directly study the kinetics of molecular binding events is not conventional, as the technique identifies elements rather than providing information on molecular interactions or chemical bonding. researchgate.net However, due to its ability to detect and quantify fluorine, XRF can serve as an indirect tool in binding studies involving fluorinated compounds like this compound. Recent advancements in XRF technology have improved sensitivity for light elements, making fluorine detection more accessible. bruker.com

A potential application could involve an affinity-based separation, such as a pull-down assay or size-exclusion chromatography, to separate a protein-ligand complex from the unbound ligand. XRF could then be used to quantify the amount of fluorine in the isolated complex fraction. This would provide a measure of the total amount of bound ligand under specific equilibrium conditions. While this approach does not yield kinetic data like SPR, it can be used to confirm binding and estimate the stoichiometry of the interaction by correlating the fluorine signal to the protein concentration. Techniques like μ-XRF mapping could even be used to visualize the distribution of the fluorine-containing compound on a surface or within a biological matrix. rsc.orgrsc.org

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for predicting the intrinsic properties of a molecule in the absence of environmental effects (gas phase) or with simplified solvent models.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. vjst.vnmdpi.com By solving approximations of the Schrödinger equation, DFT can determine the electron density and, from it, derive a wealth of information about molecular geometry, stability, and reactivity. irjweb.com

For (2R)-2-(Difluoromethoxy)propanoic acid, DFT calculations would be employed to optimize its three-dimensional structure to the lowest energy state. From this optimized geometry, critical electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comnih.gov These frontier orbitals would show that the HOMO is likely localized around the carboxylic acid and oxygen atoms, while the LUMO may be distributed across the C-F bonds, indicating sites susceptible to nucleophilic or electrophilic attack.

Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are crucial for predicting intermolecular interactions. nih.gov

Table 1: Hypothetical Electronic Properties of this compound via DFT This table is illustrative and based on typical values for similar fluorinated carboxylic acids.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Relates to ionization potential; region of electron donation |

| LUMO Energy | -0.9 eV | Relates to electron affinity; region of electron acceptance |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

| Chemical Hardness (η) | 3.15 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.5 eV | Propensity to accept electrons |

Conformational Analysis and Energy Landscapes

Due to the rotational freedom around its single bonds, this compound can exist in several different spatial arrangements known as conformers. Computational methods are used to perform a systematic search of the potential energy surface to identify these stable conformers. mdpi.comacs.org For carboxylic acids, a key dihedral angle is that of the O=C–O–H group, which can lead to syn and anti conformations. nih.gov The orientation of the difluoromethoxy group relative to the rest of the molecule also gives rise to distinct conformers.

Studies on similar fluorinated acids show that fluorine substitution significantly influences conformational preferences. sci-hub.boxnih.gov DFT calculations can precisely determine the geometry of each stable conformer and calculate its relative energy (ΔE) and Gibbs free energy (ΔG). These energy values are then used to predict the equilibrium population of each conformer at a specific temperature via the Boltzmann distribution equation. This analysis would likely reveal a few low-energy conformers that dominate the molecular population.

Table 2: Illustrative Conformational Analysis of this compound This table is illustrative, showing the type of data generated from a computational conformational analysis.

| Conformer | Key Dihedral Angles (°) | Relative Energy (ΔE) (kcal/mol) | Predicted Population (298 K) |

| 1 (Global Minimum) | O=C–O–H: ~0 (syn) | 0.00 | 75% |

| 2 | O=C–O–H: ~0 (syn) | 1.25 | 15% |

| 3 | O=C–O–H: ~180 (anti) | 2.50 | 8% |

| 4 | O=C–O–H: ~0 (syn) | 3.10 | 2% |

Prediction of Spectroscopic Properties

A crucial application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a powerful tool for structural verification when compared with experimental results. nih.gov DFT methods can accurately compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. niscpr.res.inaps.orgrsc.orgbohrium.com The calculated frequencies for functional groups like the carbonyl (C=O) stretch and O-H stretch of the carboxylic acid group can be compared with experimental spectra to confirm the molecule's identity and even distinguish between different conformers. researchgate.net

Similarly, DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgmdpi.comnih.gov This is particularly valuable for complex molecules where spectral assignment is not trivial. researchgate.netacs.org For this compound, calculations would also predict the ¹⁹F NMR spectrum, which is highly sensitive to the local electronic environment.

Table 3: Predicted vs. Experimental Vibrational Frequencies for this compound (Illustrative) Theoretical frequencies are often scaled to better match experimental data.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3450 | 2500-3500 (broad) |

| C=O Stretch (Carbonyl) | 1755 | 1740-1760 |

| C-F Stretch (Asymmetric) | 1180 | 1100-1200 |

| C-F Stretch (Symmetric) | 1095 | 1050-1100 |

Molecular Dynamics Simulations

While quantum calculations excel at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a complex environment like a solvent. researchgate.net MD simulations model the movements and interactions of every atom in a system based on classical mechanics and a defined force field. aip.org

The presence of a solvent can dramatically alter a molecule's behavior. MD simulations explicitly model the interactions between the solute, this compound, and the surrounding solvent molecules. acs.orgosti.gov In a polar protic solvent like water, simulations would reveal the formation of a structured solvation shell, with water molecules forming specific hydrogen bonds to the carboxylic acid group. researchgate.net

These solute-solvent interactions can influence the conformational landscape of the molecule. A particular conformer might be stabilized by favorable interactions with the solvent, shifting the equilibrium population compared to the gas phase. nih.govnih.gov MD simulations allow for the study of these dynamic changes and provide a more realistic picture of the molecule's structure in solution.

Table 4: Expected Solvent Effects on this compound from MD Simulations

| Solvent Type | Example | Expected Molecular Behavior |

| Polar Protic | Water, Methanol (B129727) | Strong hydrogen bonding with the carboxylic acid group; potential stabilization of more polar conformers. |

| Polar Aprotic | DMSO, Acetonitrile | Dipole-dipole interactions dominate; less structured solvation shell compared to protic solvents. |

| Nonpolar | Hexane, Toluene | Weak van der Waals interactions; conformational preferences likely similar to the gas phase. |

Dynamics of Intermolecular Interactions

This compound, like other carboxylic acids, can engage in strong intermolecular interactions, most notably the formation of hydrogen-bonded dimers. vjst.vnacs.org In these dimers, two molecules are linked by a pair of hydrogen bonds between their carboxyl groups, forming a stable eight-membered ring.

MD simulations are an ideal tool for investigating the dynamics of these interactions. researchgate.net They can be used to calculate the free energy of dimerization and to study the lifetime and stability of these hydrogen-bonded pairs in solution. nih.gov The simulations can track the formation and breaking of hydrogen bonds, revealing the pathways of association and dissociation. orientjchem.org This provides insight into how the molecule behaves at higher concentrations, where such intermolecular interactions become significant and influence bulk properties like boiling point and viscosity.

Table 5: Typical Intermolecular Interaction Parameters for Carboxylic Acid Dimers (Illustrative) Values are representative and would be calculated specifically for this compound in an MD simulation.

| Interaction Type | Atom Pair | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Hydrogen Bond | O-H···O=C | 1.7 - 1.9 | -5 to -8 |

| van der Waals | C-F···H-C | > 3.0 | -0.5 to -1.5 |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the theoretical and computational studies of This compound that adheres to the specific outline provided.

There is a notable absence of published research specifically detailing the Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling, reaction mechanism simulations, transition state characterizations, or energy barrier calculations for this particular chemical compound.

The instructions to focus solely on "this compound" and to strictly adhere to the provided outline cannot be fulfilled due to the lack of specific data in the public domain for the following sections:

Reaction Mechanism Simulation and Modeling:There is no available research on the simulation of reaction mechanisms, characterization of transition states, or calculation of energy barriers for key transformations involving this compound.

Therefore, any attempt to construct the requested article would necessitate the inclusion of data for other related but distinct compounds, which would violate the explicit instructions of the prompt.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (2R)-2-(difluoromethoxy)propanoic acid, and how can enantioselectivity be achieved?

- Methodological Answer : The synthesis of chiral propanoic acid derivatives typically involves stereoselective coupling of phenoxy or alkoxy groups to a propanoic acid backbone. For example, nucleophilic substitution with difluoromethoxy precursors under basic conditions can yield the target compound. To ensure enantiomeric purity, asymmetric catalysis (e.g., chiral ligands in palladium-mediated reactions) or enzymatic resolution may be employed. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess .

Q. Which analytical techniques are critical for confirming the stereochemistry of this compound?

- Methodological Answer : X-ray crystallography and nuclear Overhauser effect (NOE) NMR experiments are definitive for stereochemical assignment. Comparative circular dichroism (CD) with known (2R)-configured propanoic acids (e.g., naproxen derivatives) can corroborate results. Chiral stationary phase HPLC using cellulose- or amylose-based columns is recommended for routine enantiopurity checks .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in enzyme inhibition studies?

- Methodological Answer : Enzyme kinetics assays (e.g., fluorometric or colorimetric substrate turnover measurements) using target enzymes (e.g., oxidoreductases or hydrolases) are recommended. Dose-response curves should be generated to determine IC50 values. Positive controls with structurally similar inhibitors (e.g., phenoxypropanoic acid derivatives) must be included to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity between enantiomers of difluoromethoxy-substituted propanoic acids?

- Methodological Answer : Comparative molecular docking and molecular dynamics simulations can identify stereospecific binding interactions. In vitro assays using enantiomerically pure samples (≥98% ee) and isothermal titration calorimetry (ITC) can quantify binding affinity differences. Structural analogs (e.g., (2R)-configured herbicides like mecoprop-P) provide reference data for mechanistic hypotheses .

Q. What computational approaches predict the physicochemical and pharmacokinetic properties of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT for pKa and logP) and machine learning models (e.g., QSPR/QSAR) trained on databases like PubChem predict solubility and bioavailability. Tools like Schrödinger’s QikProp or SwissADME integrate these parameters for in silico ADMET profiling. Cross-validation with experimental data (e.g., HPLC-derived logD) ensures model accuracy .

Q. Which chromatographic methods are validated for impurity profiling during this compound synthesis?

- Methodological Answer : Reverse-phase HPLC with diode array detection (DAD) is standard for detecting process-related impurities (e.g., unreacted intermediates or diastereomers). Gradient elution using C18 columns and acidic mobile phases (0.1% trifluoroacetic acid) optimizes resolution. For trace impurities, LC-MS with electrospray ionization (ESI) identifies structural anomalies. Reference standards for common propanoic acid impurities (e.g., EP monographs) aid quantification .

Key Notes

- Stereochemical Integrity : Chiral synthesis and purity validation are critical due to the activity differences between enantiomers (e.g., herbicidal activity in mecoprop-P vs. its (2S)-counterpart) .

- Analytical Cross-Verification : Combine multiple techniques (e.g., NMR, HPLC, CD) to avoid misassignment of stereochemistry .

- Data Reproducibility : Use standardized reference materials (e.g., EP impurity standards) for method validation and inter-laboratory comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.